molecular formula C12H15N3O2 B14564001 1H-Indole-2-carboxylic acid, 5-ethoxy-1-methyl-, hydrazide CAS No. 61905-92-8

1H-Indole-2-carboxylic acid, 5-ethoxy-1-methyl-, hydrazide

Cat. No.: B14564001
CAS No.: 61905-92-8
M. Wt: 233.27 g/mol
InChI Key: RPJORYJUMIEWHG-UHFFFAOYSA-N
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Description

1H-Indole-2-carboxylic acid, 5-ethoxy-1-methyl-, hydrazide is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

The synthesis of 1H-Indole-2-carboxylic acid, 5-ethoxy-1-methyl-, hydrazide typically involves the reaction of indole derivatives with hydrazine. One common method includes the hydrazinolysis of esters to form indole-2-carbohydrazides, which are then reacted with various aldehydes and ketones in ethanol, catalyzed by acetic acid . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring higher yields and purity.

Chemical Reactions Analysis

1H-Indole-2-carboxylic acid, 5-ethoxy-1-methyl-, hydrazide undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1H-Indole-2-carboxylic acid, 5-ethoxy-1-methyl-, hydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Indole-2-carboxylic acid, 5-ethoxy-1-methyl-, hydrazide involves its interaction with various molecular targets. The indole ring system allows it to bind with high affinity to multiple receptors, influencing biological pathways. For example, it may inhibit specific enzymes or interfere with DNA replication in microbial cells, leading to its antimicrobial effects .

Comparison with Similar Compounds

1H-Indole-2-carboxylic acid, 5-ethoxy-1-methyl-, hydrazide can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

61905-92-8

Molecular Formula

C12H15N3O2

Molecular Weight

233.27 g/mol

IUPAC Name

5-ethoxy-1-methylindole-2-carbohydrazide

InChI

InChI=1S/C12H15N3O2/c1-3-17-9-4-5-10-8(6-9)7-11(15(10)2)12(16)14-13/h4-7H,3,13H2,1-2H3,(H,14,16)

InChI Key

RPJORYJUMIEWHG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(=C2)C(=O)NN)C

Origin of Product

United States

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